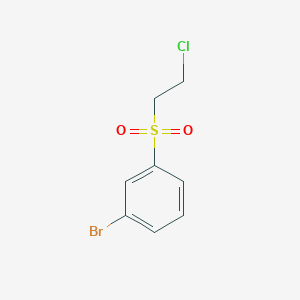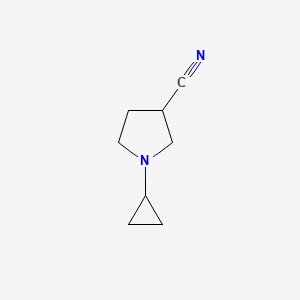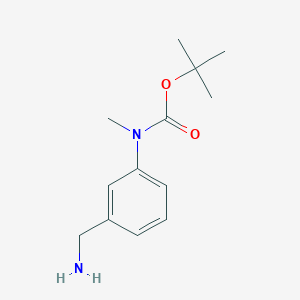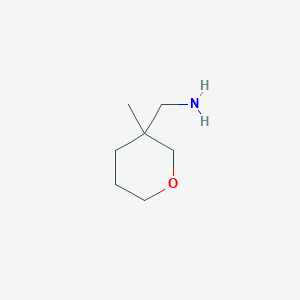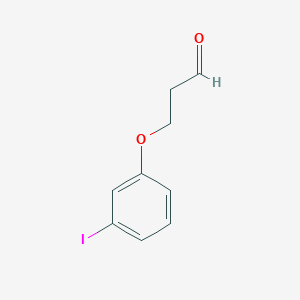![molecular formula C13H18N2 B1529343 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline CAS No. 1340189-20-9](/img/structure/B1529343.png)
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline
Übersicht
Beschreibung
“5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline” is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 . It is also known as "5-(2-azabicyclo[2.2.1]hept-2-yl)-2-methylphenylamine" .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2/c1-9-2-4-12(7-13(9)14)15-8-10-3-5-11(15)6-10/h2,4,7,10-11H,3,5-6,8,14H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline and its derivatives have been utilized in asymmetric synthesis. For instance, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized via Aza-Diels-Alder reactions, showcasing the utility of these compounds in creating asymmetric structures with potential applications in medicinal chemistry and drug design (Waldmann & Braun, 1991).
Chiral Bicyclic Azetidine Derivatives
Another significant application is in the synthesis of chiral bicyclic azetidine derivatives. The creation of various stereoisomers of these derivatives and their structural determination via X-ray crystallography provides insights into stereochemistry and is important for the development of novel pharmaceutical compounds (Barrett et al., 2002).
Organocatalytic Reactions
The compound has also been used in organocatalytic aldol reactions. The improved enantioselectivity of certain derivatives over monocyclic analogues has been demonstrated, which is crucial for synthesizing stereochemically complex molecules (Armstrong, Bhonoah & White, 2009).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as 1-azabicyclo[3.2.0]heptane-1-methyl chloride, has been determined, providing fundamental knowledge in the field of crystallography and molecular design (Majeste & Trefonas, 1968).
Synthesis of Enantiopure Analogues
The synthesis of enantiomerically pure analogues of 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, as restricted analogues of 3-hydroxyproline, highlights its role in the creation of novel compounds with potential therapeutic applications (Avenoza et al., 2002).
Photochemical Synthesis
The compound has been used in photochemical synthesis, such as the creation of 2-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks in drug discovery (Druzhenko et al., 2018).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-2-4-12(7-13(9)14)15-8-10-3-5-11(15)6-10/h2,4,7,10-11H,3,5-6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHMPJBSUUZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3CCC2C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



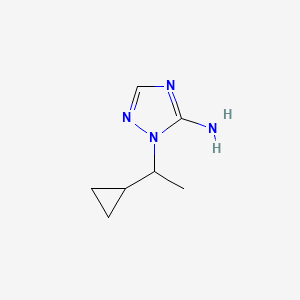
amine](/img/structure/B1529261.png)
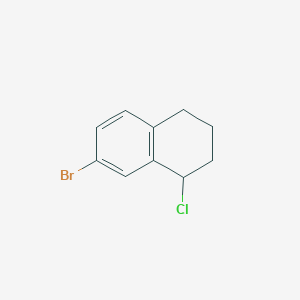
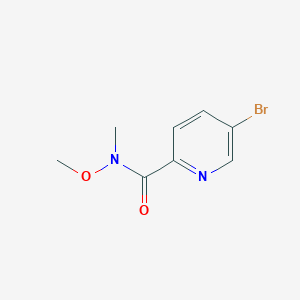
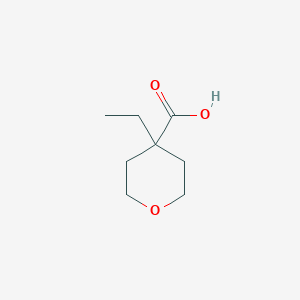
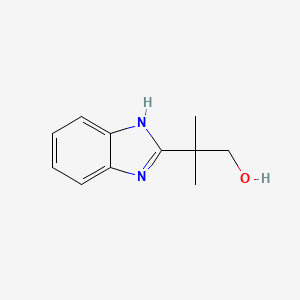
![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)
